
Zopiclone D8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
Zopiclone D8 has a complex molecular structure. The IUPAC name for Zopiclone D8 is [6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazine-1-carboxylate . The InChI and SMILES strings provide a textual representation of the molecule’s structure .Physical And Chemical Properties Analysis
Zopiclone D8 has several computed properties. It has a molecular weight of 396.9 g/mol, an XLogP3-AA of 0.5, and a topological polar surface area of 91.8 Ų . It has 0 hydrogen bond donors, 7 hydrogen bond acceptors, and 3 rotatable bonds .科学的研究の応用
Interaction with γ-Aminobutyric Acid Type A Receptors : Zopiclone is known to interact with neuronal γ-aminobutyric acid type A receptors. It has a distinct binding site within the receptor oligomer, different from classical benzodiazepines. Histidine 101 of the α1-subunit plays a similar role in ligand recognition for zopiclone, diazepam, and flunitrazepam (Davies et al., 2000).
Identification of Urinary Metabolites : Ultra-high-pressure liquid chromatography/tandem mass spectrometry (UHPLC-MS/MS) and UHPLC coupled with high-resolution mass spectrometry (HRMS) are used for the determination of Z-compounds and their metabolites in urine. This is crucial in cases like drug-facilitated sexual assault (DFSA) (Strano Rossi et al., 2014).
Cytochrome P-450 Enzymes in Zopiclone Metabolism : Cytochrome P-450 3A4 and 2C8 are significantly involved in zopiclone metabolism. Understanding these enzymatic pathways is vital for predicting drug interactions and individual variations in drug metabolism (Becquemont et al., 1999).
Clinical Efficacy and Tolerability : Zopiclone has been found effective in treating insomnia by reducing sleep latency, nocturnal awakenings, and increasing total sleep time. It is generally well-tolerated with a low rate of adverse events, and its use does not seem to cause significant harm to overall well-being and daily living abilities (Louzada et al., 2021).
Dependence Potential : There have been cases of zopiclone dependence, particularly in patients with a history of substance abuse or other psychiatric conditions. While it is considered to have a lower dependence liability than benzodiazepines, caution is advised in its prescription (Hajak et al., 2003).
Enantioselective Analysis After Fungal Biotransformation : Enantioselective methods based on capillary electrophoresis (CE) and dispersive liquid-liquid microextraction (DLLME) have been developed for the analysis of zopiclone and its active metabolite, demonstrating the potential of fungi in metabolizing zopiclone to its active metabolite (Albuquerque et al., 2015).
作用機序
Target of Action
Zopiclone D8, also known as Zopiclone-d8, primarily targets the gamma-aminobutyric acid-benzodiazepine (GABA B Z) receptor complex . This complex plays a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
Zopiclone D8 exerts its action by binding on the benzodiazepine receptor complex and modulating the GABA B Z receptor chloride channel macromolecular complex . This interaction enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, muscle relaxant, and anticonvulsive effects .
Biochemical Pathways
The primary biochemical pathway affected by Zopiclone D8 is the GABAergic system. By modulating the GABA B Z receptor complex, Zopiclone D8 enhances the inhibitory effects of GABA, leading to increased chloride ion conductance, hyperpolarization of neuronal membranes, and inhibition of the action potential .
Pharmacokinetics
After oral administration, Zopiclone D8 is rapidly absorbed, with a bioavailability of approximately 80% . It is rapidly and widely distributed to body tissues, including the brain . Zopiclone D8 is partly metabolized in the liver to form an inactive N-demethylated derivative and an active N-oxide metabolite . Approximately 50% of the administered dose is decarboxylated and excreted via the lungs . Less than 7% of the administered dose is renally excreted as unchanged Zopiclone D8 .
Result of Action
The molecular and cellular effects of Zopiclone D8’s action include sedative, anxiolytic, muscle relaxant, and anticonvulsive effects . These effects are primarily due to the enhancement of the inhibitory effects of GABA on neuronal activity .
Action Environment
The action, efficacy, and stability of Zopiclone D8 can be influenced by various environmental factors. For instance, the pharmacokinetics of Zopiclone D8 are altered by aging and are influenced by renal and hepatic functions . Additionally, drug interactions have been observed with erythromycin, trimipramine, and carbamazepine .
Safety and Hazards
Zopiclone, the non-deuterated form of Zopiclone D8, may cause serious side effects. Use of this medication may lead to the development of abuse and/or physical and psychological dependence. The risk of dependence increases with dose and duration of treatment and is greater when this medication is used for more than 4 weeks, and in patients with a history of mental disorders and/or alcohol, illicit substance or drug abuse . Drowsiness, difficulties breathing, coma and death may occur if zopiclone is taken together with opioids .
特性
IUPAC Name |
[6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O3/c1-22-6-8-23(9-7-22)17(26)27-16-14-13(19-4-5-20-14)15(25)24(16)12-3-2-11(18)10-21-12/h2-5,10,16H,6-9H2,1H3/i6D2,7D2,8D2,9D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBSUAFBMRNDJC-COMRDEPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C(=O)OC2C3=NC=CN=C3C(=O)N2C4=NC=C(C=C4)Cl)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Zopiclone D8 | |
CAS RN |
1215518-83-4 |
Source


|
| Record name | [6-(5-chloropyridin-2-yl)-5-oxo-7H-pyrrolo[3,4-b]pyrazin-7-yl] 2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

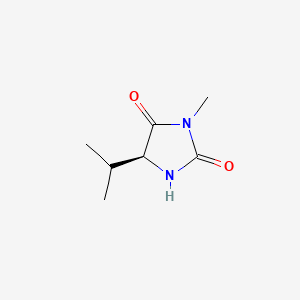




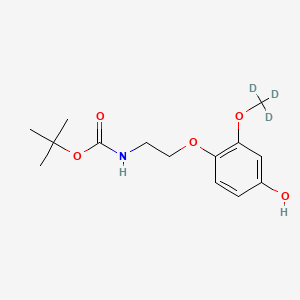
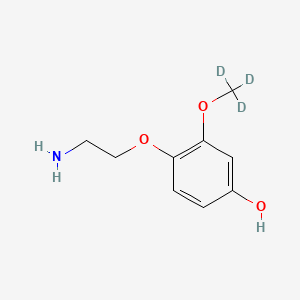
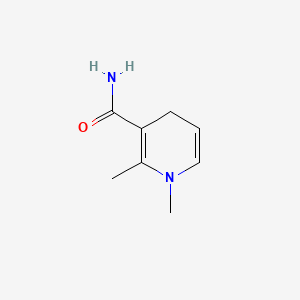
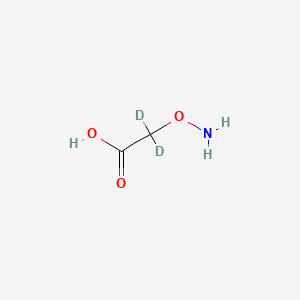
![2-[(4-Tert-butylphenyl)methyl]-6-fluoro-1-undecyl-3,4-dihydroisoquinolin-2-ium bromide](/img/structure/B562947.png)
